12-Deoxyphorbol-13-tiglate-20-acetate

説明

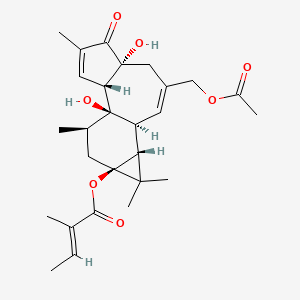

12-Deoxyphorbol-13-tiglate-20-acetate is a tetracyclic diterpenoid ester isolated from Euphorbia resinifera latex . Its structure features a 12-deoxyphorbol core with a tiglate (α,β-unsaturated 3-methylbut-2-enoate) group at C-13 and an acetate at C-20 (Fig. 1). The molecular formula is C₂₇H₃₆O₇ (MW: 472.63 g/mol), confirmed via NMR and HRMSE data . Unlike phorbol-12-myristate-13-acetate (PMA/TPA), which has a hydroxyl group at C-12, the absence of this group reduces tumor-promoting activity while retaining protein kinase C (PKC)-binding capacity .

特性

IUPAC Name |

[(1R,2S,6R,10S,11R,13S,15R)-8-(acetyloxymethyl)-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36O7/c1-8-14(2)23(30)34-26-11-16(4)27(32)19(21(26)24(26,6)7)10-18(13-33-17(5)28)12-25(31)20(27)9-15(3)22(25)29/h8-10,16,19-21,31-32H,11-13H2,1-7H3/b14-8+/t16-,19+,20-,21-,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZTJICHINNSOQL-LWYYLCCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)COC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@]12C[C@H]([C@]3([C@H]([C@@H]1C2(C)C)C=C(C[C@]4([C@H]3C=C(C4=O)C)O)COC(=O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001282704 | |

| Record name | 12-Deoxyphorbol-13-angelate-20-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25090-72-6 | |

| Record name | 12-Deoxyphorbol-13-angelate-20-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25090-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Deoxyphorbol-13-tiglate-20-acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025090726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-Deoxyphorbol-13-angelate-20-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001282704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Selective Esterification Techniques

DPTTA’s C-13 tiglate and C-20 acetate groups are introduced via regioselective acylation. A benchmark method involves:

Protection of C-5 and C-20 Hydroxyls:

Phorbol derivatives are treated with 2,2-dimethoxypropane and pyridinium p-toluenesulfonate in acetone to form a 5,20-acetonide. This step prevents unwanted acyl migrations.C-13 Tiglation:

The acetonide-protected intermediate reacts with tiglic acid (2-methyl-2-butenoic acid) using Yamaguchi’s mixed anhydride method (2,4,6-trichlorobenzoyl chloride, triethylamine). Yield: 68–72%.C-20 Acetylation:

Selective acetylation with acetic anhydride in pyridine (5 equiv, 24 hours) affords DPTTA.

Table 1: Comparative Esterification Conditions

| Step | Reagents | Temperature | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| C-13 tiglation | Tiglic acid, Yamaguchi anhydride | 0°C → RT | 12 | 68–72 | |

| C-20 acetylation | Acetic anhydride, pyridine | RT | 24 | 85–90 |

Acetonide Protection Strategy

The 5,20-acetonide group is pivotal for preventing epimerization during synthesis. A novel approach from Gaeta et al. (2023) leverages cesium carbonate in methanol to cleave acyl groups selectively while retaining the acetonide. For example, treating 12,13-diacetyl-phorbol-5,20-acetonide with Cs₂CO₃ (0.3 M, 3 days) removes C-13 acetate, enabling subsequent tiglation.

Structural Characterization and Analytical Methods

Post-synthetic analysis requires multi-technique validation:

- UHPLC/HRMS: Differentiates DPTTA from isomers (e.g., 12-deoxyphorbol-13-angelate-20-acetate) via exact mass (<1 ppm error) and retention time.

- MSE Fragmentation: High-energy collision-induced dissociation produces diagnostic ions at m/z 411.1784 (C₂₃H₃₁O₇⁺) and 297.1860 (C₁₈H₂₅O₄⁺).

Stability Considerations and Byproduct Formation

DPTTA’s α,β-unsaturated tiglate ester is prone to Michael additions and hydrolysis. Key stability findings:

- pH Sensitivity: Degrades rapidly in alkaline conditions (t₁/₂ = 2.3 hours at pH 9).

- Thermal Rearrangement: Heating above 50°C induces lactone formation via C-5 keto-enol tautomerism. Mitigation requires inert atmospheres and low-temperature storage.

Recent Advances in Semi-Synthetic Production

Innovations focus on improving scalability and metabolic stability:

- Cyclopropane Analogs: Replacing the tiglate alkene with a cyclopropane ring (SUW413) enhances hydrolytic resistance.

- Carbamate Derivatives: C-13 pyrrolidine carbamates (SUW424) mimic tiglate geometry while resisting esterases.

Table 2: Novel DPTTA Analogs

| Analog | Modification | Half-Life (pH 7.4) | Source |

|---|---|---|---|

| SUW413 | C-13 cyclopropane | 48 hours | |

| SUW424 | C-13 pyrrolidine carbamate | 72 hours |

化学反応の分析

Types of Reactions

12-Deoxyphorbol-13-tiglate-20-acetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Esterification and other substitution reactions are common for modifying the compound.

Common Reagents and Conditions

Common reagents used in the reactions of 12-Deoxyphorbol-13-tiglate-20-acetate include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for esterification and substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from the reactions of 12-Deoxyphorbol-13-tiglate-20-acetate include various oxidized, reduced, and esterified derivatives. These products have distinct chemical and biological properties, making them useful for different applications .

科学的研究の応用

12-Deoxyphorbol-13-tiglate-20-acetate has a wide range of scientific research applications:

Chemistry: It is used as a model compound for studying esterification and other organic reactions.

Biology: The compound is studied for its role in regulating PKC and its effects on cellular processes.

Medicine: Research focuses on its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.

Industry: It is used in the development of bioactive compounds and as a reference standard in analytical chemistry

作用機序

The mechanism of action of 12-Deoxyphorbol-13-tiglate-20-acetate involves the activation of protein kinase C (PKC) through its interaction with the C1 domain of the enzyme. This interaction leads to the translocation of PKC to the cell membrane, where it becomes activated and initiates various signaling pathways. These pathways regulate cellular processes such as proliferation, differentiation, and apoptosis .

類似化合物との比較

Structural and Functional Comparison with Analogues

Structural Variations

12-Deoxyphorbol derivatives differ in ester substituents at C-13 and C-20 (Table 1). Key structural variations include:

Table 1: Structural Comparison of 12-Deoxyphorbol Derivatives

PKC Activation and Tumor Promotion

- 12-Deoxyphorbol-13-tiglate-20-acetate : Binds PKC but shows weak tumor-promoting activity. Unlike PMA, it inhibits PMA-induced hyperplasia and tumor promotion in mouse skin (86% reduction in papillomas at 21.4 nmol) .

- 12-Deoxyphorbol-13-phenylacetate-20-acetate (DOPPA) : Activates PKC-β in vitro but lacks isozyme specificity in vivo due to metabolism to 12-deoxyphorbol-13-phenylacetate (DOPP), which activates multiple PKC isoforms .

- PMA (TPA) : Potent PKC activator and tumor promoter, inducing sustained epidermal hyperplasia .

Cytotoxicity and Anticancer Potential

- 12-Deoxyphorbol-13-tiglate-20-acetate: Exhibits cytotoxicity against A549 (lung carcinoma, IC₅₀: 0.638 μM) and NCI-H838 (non-small cell lung cancer, IC₅₀: 0.568 μM) .

- Prostratin (12-deoxyphorbol-13-acetate): Non-tumor-promoting PKC activator with anti-HIV activity, highlighting structural dependence on C-13 substituents for divergent effects .

Toxicity Profiles

- 12-Deoxyphorbol-13-tiglate-20-acetate : Classified as a skin irritant (mouse skin irritation at 7800 ng/24H) .

- DOPPA : Causes rapid PKC downregulation in cells, complicating long-term studies due to metabolite interference .

- PMA (TPA) : Highly toxic, with potent inflammatory and tumor-promoting effects .

Key Research Findings and Implications

Structural-Activity Relationships (SAR): The C-13 ester group determines PKC interaction and tumor promotion. Tiglate and phenylacetate substituents confer anti-promoter activity, whereas PMA’s long-chain esters enhance tumor promotion . Hydroxylation at C-16 (e.g., AcDPPT) increases polarity but reduces bioavailability compared to non-hydroxylated derivatives .

Therapeutic Potential: 12-Deoxyphorbol-13-tiglate-20-acetate’s cytotoxicity against lung cancer cells suggests utility in oncology, though its irritant properties require formulation optimization .

Contradictions and Limitations :

Q & A

Q. What is the mechanism by which 12-Deoxyphorbol-13-tiglate-20-acetate activates protein kinase C (PKC) in cellular systems?

Answer: 12-Deoxyphorbol-13-tiglate-20-acetate (and related phorbol esters) binds to the C1 domain of PKC, mimicking the action of endogenous diacylglycerol (DAG). This interaction induces conformational changes in PKC, translocating it to the plasma membrane and enhancing its affinity for calcium and phospholipids, leading to sustained activation . Unlike transient DAG signaling, phorbol esters resist metabolic degradation, causing prolonged PKC activity, which is critical for studying processes like cell differentiation and apoptosis. Methodologically, researchers often use fluorescence-tagged PKC constructs or subcellular fractionation followed by immunoblotting to track activation kinetics.

Q. What are the primary experimental applications of this compound in pharmacological research?

Answer: Its primary applications include:

- PKC pathway modulation : Used to study downstream effects of PKC in cancer biology (e.g., tumor promotion assays) .

- Immune cell activation : Induces neutrophil oxidative burst or T-cell proliferation in immunology studies .

- Neurodegeneration models : Prolonged PKC activation mimics chronic oxidative stress in neuronal cultures.

Standard protocols involve dose-response curves (1–100 nM) and validation with PKC inhibitors (e.g., Gö6983) to confirm specificity .

Q. What safety precautions are critical when handling 12-Deoxyphorbol-13-tiglate-20-acetate?

Answer:

- Toxicity : Classified as acutely toxic (oral, dermal) and a suspected carcinogen. Use PPE (gloves, lab coat, eye protection) and work in a fume hood .

- Incompatibilities : Avoid strong acids/oxidizing agents to prevent hazardous decomposition .

- Waste disposal : Deactivate with 10% sodium hypochlorite before disposal .

Advanced Research Questions

Q. How do in vitro and in vivo selectivity profiles of 12-Deoxyphorbol-13-tiglate-20-acetate for PKC isozymes differ, and what experimental strategies address this?

Answer: In vitro, 12-Deoxyphorbol derivatives may show selectivity for PKC-β isozymes, but in vivo studies reveal non-selective activation due to:

Q. How does the compound’s metabolism impact experimental reproducibility in chronic exposure models?

Answer: Metabolic instability (e.g., esterase-mediated hydrolysis) leads to:

Q. What experimental designs minimize PKC downregulation artifacts in long-term studies?

Answer: Prolonged PKC activation induces receptor downregulation and desensitization. To mitigate:

- Pulsed dosing : Intermittent exposure (e.g., 1-hour pulses) instead of continuous treatment.

- Endpoint selection : Measure early biomarkers (e.g., p80 phosphorylation) rather than late-stage outcomes .

- Control for compensatory pathways : Combine with transcriptomic profiling to identify PKC-independent effects .

Q. How can researchers distinguish PKC-dependent vs. PKC-independent signaling pathways activated by this compound?

Answer:

- Pharmacological inhibition : Co-treatment with pan-PKC inhibitors (e.g., GF109203X) or isoform-specific inhibitors (e.g., LY333531 for PKC-β) .

- Genetic tools : CRISPR/Cas9 PKC-knockout models or dominant-negative PKC constructs.

- Pathway analysis : Phosphoproteomics to map kinase activation cascades (e.g., ERK, JNK) downstream of PKC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。